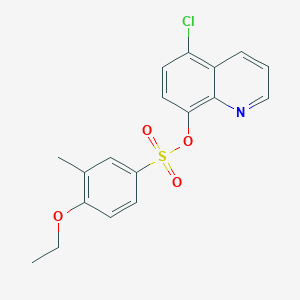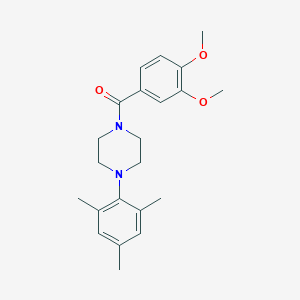
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide, also known as BZPS, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. BZPS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.85 g/mol. In
Wirkmechanismus
The exact mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is not yet fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms by interfering with their cell wall synthesis. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been shown to bind to the active site of the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been found to be non-toxic to human cells at concentrations up to 100 µM. It has also been shown to have low cytotoxicity against cancer cells. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is easily synthesized, has good solubility in organic solvents, and has low cytotoxicity against human cells. However, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has limitations such as its low water solubility, which makes it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. One area of research could be the development of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide derivatives with improved water solubility. Another potential direction could be the investigation of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide as a potential anti-cancer agent. Additionally, the mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could be further explored to better understand its antimicrobial and anti-inflammatory activities.
Conclusion
In conclusion, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could lead to the development of novel antimicrobial, anti-inflammatory, and anti-cancer agents.
Synthesemethoden
The synthesis of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. The yield of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide synthesis is reported to be around 80%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has also been found to have antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
Produktname |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
|---|---|
Molekularformel |
C17H20ClNO3S |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-9-22-16-10-13(2)15(18)11-17(16)23(20,21)19-12-14-7-5-4-6-8-14/h4-8,10-11,19H,3,9,12H2,1-2H3 |
InChI-Schlüssel |
FAURQROSCIVBGA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)









